molecular formula C6H13ClN2O B6221824 6-ethylpiperazin-2-one hydrochloride CAS No. 2758002-91-2

6-ethylpiperazin-2-one hydrochloride

Cat. No.: B6221824
CAS No.: 2758002-91-2
M. Wt: 164.6
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Description

6-ethylpiperazin-2-one hydrochloride is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethylpiperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds via an aza-Michael addition, followed by deprotection and cyclization to form the piperazine ring .

Industrial Production Methods

Industrial production of piperazine derivatives, including this compound, often employs batch or flow reactors. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins. The reactions can be conducted at room temperature or higher, depending on the specific conditions required .

Chemical Reactions Analysis

Types of Reactions

6-ethylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while reduction can produce various substituted piperazines .

Scientific Research Applications

6-ethylpiperazin-2-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Piperazine derivatives are explored for their potential therapeutic effects, such as anti-inflammatory and antipsychotic activities.

    Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-ethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. Piperazine compounds generally act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms, making it useful in anthelmintic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-ethylpiperazin-2-one hydrochloride include:

Uniqueness

This compound is unique due to its specific ethyl substitution and hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

2758002-91-2

Molecular Formula

C6H13ClN2O

Molecular Weight

164.6

Purity

95

Origin of Product

United States

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